1-Methoxy-4,4-dimethylpentan-2-amine
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Overview
Description
1-Methoxy-4,4-dimethylpentan-2-amine is an organic compound with the molecular formula C8H19NO It is a derivative of pentanamine, characterized by the presence of a methoxy group and two methyl groups attached to the carbon chain
Preparation Methods
The synthesis of 1-Methoxy-4,4-dimethylpentan-2-amine involves several steps. One common method includes the reaction of 4,4-dimethylpentan-2-one with methanol in the presence of an acid catalyst to form 1-methoxy-4,4-dimethylpentan-2-one. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the compound .
Chemical Reactions Analysis
1-Methoxy-4,4-dimethylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles like halides or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon .
Scientific Research Applications
1-Methoxy-4,4-dimethylpentan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Mechanism of Action
The mechanism of action of 1-Methoxy-4,4-dimethylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and amine functionality allow it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and activity. Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms .
Comparison with Similar Compounds
1-Methoxy-4,4-dimethylpentan-2-amine can be compared with similar compounds such as:
1-Methoxy-4,4-dimethylpentan-2-one: This compound is a precursor in the synthesis of this compound and shares similar structural features but lacks the amine group.
4,4-Dimethylpentan-2-amine: This compound is similar but does not have the methoxy group, which affects its chemical reactivity and applications.
Properties
IUPAC Name |
1-methoxy-4,4-dimethylpentan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-8(2,3)5-7(9)6-10-4/h7H,5-6,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTDUTZECMEKPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(COC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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